molecular formula C20H20N2O3S2 B2364868 N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895473-95-7

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2364868
CAS No.: 895473-95-7
M. Wt: 400.51
InChI Key: OZOUHYGNSAQLIN-UHFFFAOYSA-N
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Description

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with a suitable thiazole derivative in the presence of a Lewis acid catalyst.

    Attachment of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction, where the thiazole derivative is treated with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted thiazole derivatives.

Scientific Research Applications

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-(4-(p-tolyl)thiazol-2-yl)-3-tosylpropanamide is unique due to its specific combination of functional groups (p-tolyl and tosyl) and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-14-3-7-16(8-4-14)18-13-26-20(21-18)22-19(23)11-12-27(24,25)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOUHYGNSAQLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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